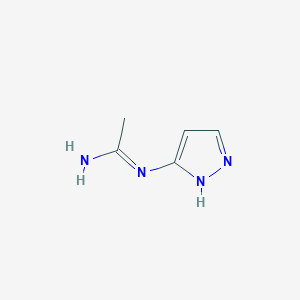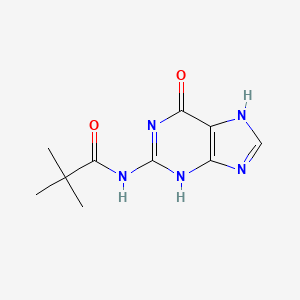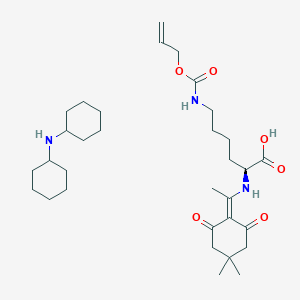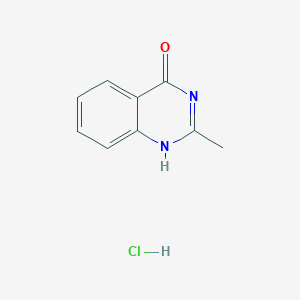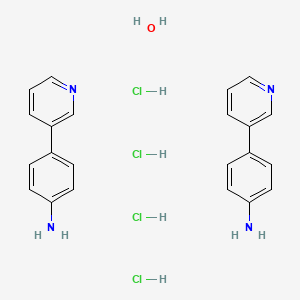
Potassium tellurite hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium tellurite hydrate is an inorganic compound that is used as a selective medium for the growth of certain bacteria . It is generally available in most volumes and high purity, submicron, and nanopowder forms may be considered .
Synthesis Analysis
Potassium tellurite can be produced by direct combination of potassium and tellurium, usually in liquid ammonia solvent . Different sparingly soluble tellurite salts were prepared and characterized using various techniques including powder X-ray diffraction, scanning electron microscopy with energy-dispersive X-ray spectrometry, Fourier transform infrared spectroscopy, and thermogravimetric analysis as well as differential scanning calorimetry .Molecular Structure Analysis
The molecular formula of this compound is H2K2O4Te . The average mass is 271.810 Da and the monoisotopic mass is 273.828949 Da .Chemical Reactions Analysis
Potassium tellurite is used to reduce TeO3 2- to tellurium element . Adding potassium tellurite to water and letting the filtrate stand in air leads to an oxidation reaction that generates potassium hydroxide (KOH) and elemental tellurium .Physical And Chemical Properties Analysis
This compound has an average mass of 271.810 Da and a monoisotopic mass of 273.828949 Da .Aplicaciones Científicas De Investigación
Antisickling Agent : Potassium tellurite (K2TeO3) has been identified as a potent antisickling agent that inhibits red cell sickling at low concentrations. Its effect increases with longer incubation periods and is assumed to be due to decreased mean cell hemoglobin concentration, making it a novel type of antisickling agent interacting with red cell membranes (Asakura et al., 1984).
Tellurite Resistance in Bacteria : The expression of Aeromonas caviae ST pyruvate dehydrogenase complex components in Escherichia coli mediates tellurite resistance. This resistance is linked to decreased levels of tellurite-induced superoxide, suggesting a correlation between tellurite toxicity and key enzymes of aerobic metabolism (Castro et al., 2009).
Tellurium Nanostructures Synthesis : Potassium tellurite is used in the wet chemical synthesis of tellurium nanoparticles, which have potential applications in thermoelectric devices and solar cells. This synthesis involves reducing potassium tellurite using hydrazine hydrate, resulting in various nanostructures like nanorods and nanoplates (Saxena et al., 2021).
Phototrophic Bacteria Study : Research on the facultative phototroph Rhodobacter capsulatus shows a growth mode-dependent response to potassium tellurite. This study provides insights into how this bacterium might act as a natural scavenger of the highly soluble and toxic oxyanion tellurite in anaerobic aquatic habitats (Borghese et al., 2004).
Tellurite Reduction in Microorganisms : Studies have shown that microorganisms like Streptococcus faecalis and Corynebacterium diphtheriae can reduce tellurite to metallic tellurium, suggesting their potential use in bioremediation or recovery of tellurium (Tucker et al., 1962).
Bacterial Toxicity Study : Potassium tellurite's toxicity involves superoxide formation in E. coli, derived from enzymatic tellurite reduction. This understanding of tellurite toxicity provides a basis for exploring bacterial defense mechanisms against this compound (Pérez et al., 2007).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
dipotassium;tellurite;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2K.H2O3Te.H2O/c;;1-4(2)3;/h;;(H2,1,2,3);1H2/q2*+1;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSCQVSMPZINBH-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-][Te](=O)[O-].[K+].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2K2O4Te |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123333-66-4 |
Source


|
| Record name | Potassium tellurite hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

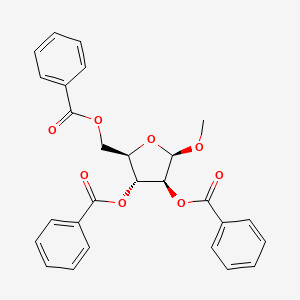
![5,6,7,8-Tetrahydropyrido[3,4-c]pyridazin-3-ol HCl](/img/structure/B7959099.png)

![(2S)-8-Methyl-8-aza-bicyclo[3.2.1]octan-3-yl 3-(methylsulfonyloxy)-2-phenylpropanoate](/img/structure/B7959130.png)
![Ethyl 2-amino-6-boc-4,7-dihydro-5H-thieno[3,2-C]pyridine-3-carboxylate](/img/structure/B7959137.png)
